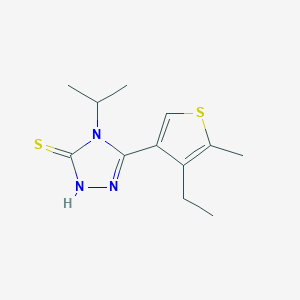

5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-5-9-8(4)17-6-10(9)11-13-14-12(16)15(11)7(2)3/h6-7H,5H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDFVXNYJWPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C2=NNC(=S)N2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors. Common starting materials include 2-bromo-3-methylthiophene and ethylmagnesium bromide, which undergo a Grignard reaction to form the ethyl-substituted thiophene.

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as copper sulfate.

Coupling of the Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a thiolation reaction. This is achieved by reacting the thiophene derivative with a triazole derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group, forming sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

Substitution: The compound can undergo substitution reactions at the thiophene ring, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of triazoles, including 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, exhibit potential anticonvulsant properties. Research has demonstrated that these compounds can modulate various neurotransmitter systems and may provide therapeutic benefits in epilepsy management.

Case Study:

In a study testing various triazole derivatives for anticonvulsant activity, the compound was evaluated using established seizure models like the pentylenetetrazole-induced seizure model. Results showed that the compound significantly increased the survival time in treated subjects compared to controls, suggesting its potential efficacy as an anticonvulsant agent .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. The presence of the thiol group is believed to enhance its reactivity towards cellular targets, leading to apoptosis in cancer cells.

Case Study:

A recent study screened several triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited more than 50% growth inhibition at specific concentrations, with further tests determining IC50 values that suggest potent anticancer activity .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Its ability to form protective films on metal surfaces makes it valuable in industrial applications.

Case Study:

In a study evaluating various triazole derivatives for corrosion inhibition in sulfuric acid solutions, this compound showed significant protective qualities against mild steel corrosion. The mechanism involves adsorption onto the metal surface, forming a barrier that reduces ion penetration .

Mechanism of Action

The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key biochemical processes within cells.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₂H₁₈N₃S₂ (estimated based on structural analogs).

- Lipophilicity : The isopropyl and ethyl/methylthienyl groups contribute to moderate logP values (~2.9–3.5), favoring membrane permeability .

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol , highlighting key differences in substituents, properties, and biological activities:

Key Findings:

Substituent Effects on Bioactivity :

- Thiophene vs. Furan : Brominated furan derivatives (e.g., 861444-27-1) exhibit higher topological polar surface areas, which may improve solubility but reduce membrane permeability compared to thiophene analogs .

- Alkyl Chain Length : Propyl substituents (e.g., 1883264-36-5) enhance lipophilicity and pesticidal activity, while isopropyl groups (target compound) may improve steric hindrance, affecting target binding .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction times (<5 hours vs. traditional 24-hour methods) and improves yields (>80% for propyl derivatives).

Biological Activities: Enzyme Inhibition: Triazole-thiols with electron-withdrawing groups (e.g., bromo in 861444-27-1) show strong acetylcholinesterase (AChE) inhibition (IC₅₀ ~1.63–17.68 nM) . Antioxidant Potential: Compounds with methylthienyl groups (e.g., 667436-25-1) demonstrate moderate DPPH radical scavenging, likely due to thiol-mediated hydrogen atom transfer .

Biological Activity

5-(4-Ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇N₃S₂ |

| CAS Number | 861227-43-2 |

| Molecular Weight | 253.35 g/mol |

| MDL Number | MFCD03423439 |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit notable anticancer properties. A study demonstrated that various triazole derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results showed that these compounds displayed selective cytotoxicity towards cancer cells, with some derivatives exhibiting significant inhibition of cell migration and proliferation .

The mechanism by which triazoles exert their biological effects often involves interaction with cellular receptors and enzymes. The triazole ring acts as a pharmacophore, capable of forming hydrogen bonds and enhancing solubility, which is crucial for biological activity. The presence of sulfur in the thiol group further enhances the potency of these compounds against various biological targets .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of 1,2,4-triazole-3-thiol and evaluated their biological activities. For instance, hybrid compounds containing hydrazone moieties along with triazole structures have been tested for their anticancer effects. These studies have shown that such hybrids can inhibit tumor cell growth effectively and may serve as potential candidates for further development in cancer therapy .

Summary of Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Q & A

Basic: What are the most reliable synthetic routes for 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential acylation, hydrazinolysis, and heterocyclization steps. Key intermediates like thiophene derivatives are alkylated under optimized solvent conditions (e.g., methanol or propan-2-ol), which maximize yields by balancing nucleophilic substitution rates and steric hindrance . For example, alkylation of the triazole-thiol core with 4-ethyl-5-methylthiophene derivatives requires precise control of pH (alkaline media) and temperature (reflux in ethanol) to avoid side reactions like over-alkylation . Solvent polarity and reaction time are critical variables validated via HPLC-MS monitoring .

Basic: Which spectroscopic and chromatographic methods are essential for confirming the structure of this compound?

Answer:

- 1H NMR : Assigns protons on the triazole ring (δ 8.1–8.3 ppm), thiophene substituents (δ 6.7–7.2 ppm), and isopropyl groups (δ 1.2–1.5 ppm) .

- IR : Confirms the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 336.2) using C18 columns and acetonitrile/water gradients .

Advanced: How can contradictory crystallographic data from different studies be resolved for this compound?

Answer:

Contradictions often arise from variations in crystallization solvents or refinement software. For example:

- Use SHELXL for high-resolution refinements to resolve disordered isopropyl groups, applying restraints on bond lengths and angles .

- Cross-validate with PXRD data to detect polymorphism or solvent inclusion artifacts. If discrepancies persist, re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) and compare unit cell parameters .

Advanced: What computational strategies are effective in predicting the biological activity of this compound?

Answer:

- Molecular Docking : Target enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2). Use AutoDock Vina with Lamarckian GA parameters, focusing on binding affinity (ΔG ≤ -7.5 kcal/mol) and interactions with catalytic residues (e.g., Trp213 in 3LD6) .

- ADME Prediction : Apply SwissADME to assess bioavailability (TPSA ≤ 140 Ų) and blood-brain barrier permeability (AlogP > 2.0) .

Advanced: How do substituent variations (e.g., alkyl vs. aryl groups) impact the compound’s antimicrobial efficacy?

Answer:

- Alkyl Chains : Longer chains (e.g., octyl) enhance lipophilicity, improving membrane penetration but may reduce solubility. For S. aureus, pentyl derivatives show 2× higher activity than methyl analogs .

- Aryl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, enhancing interactions with microbial kinases. However, bulky substituents (e.g., indole) may sterically hinder target binding .

Basic: What are the stability considerations for storing this compound?

Answer:

- Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiol group.

- Avoid prolonged exposure to light, which can degrade the thiophene moiety. Stability assays via TLC or HPLC every 6 months are recommended .

Advanced: How can reaction yields be improved for S-alkyl derivatives of this compound?

Answer:

- Solvent Optimization : Propan-2-ol increases alkylation yields by 15–20% compared to THF due to better nucleophilicity and lower byproduct formation .

- Catalysis : Add KI (10 mol%) to accelerate SN2 mechanisms in alkylation reactions .

- Workup : Use column chromatography (silica gel, hexane/ethyl acetate) instead of recrystallization to recover polar intermediates .

Advanced: What analytical techniques are critical for resolving spectral overlaps in NMR data?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., thiophene vs. triazole protons) and assigns carbon environments .

- Variable Temperature NMR : Reduces signal broadening caused by slow rotation of the isopropyl group .

Basic: How is the purity of intermediates monitored during multi-step synthesis?

Answer:

- TLC : Use silica plates with UV254 indicator; elute with chloroform/methanol (9:1) to track hydrazide intermediates (Rf ~0.5) .

- HPLC-DAD/MS : Detect impurities at 254 nm and confirm mass consistency for each step .

Advanced: What strategies mitigate toxicity risks during large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.